molecular formula C20H8Cl4F3N3 B2685338 5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine CAS No. 439095-95-1

5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine

Cat. No.: B2685338
CAS No.: 439095-95-1
M. Wt: 489.1
InChI Key: SWPOFDSBVLGECG-UHFFFAOYSA-N
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Description

5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyridazine core substituted with dichlorophenyl and trifluoromethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrido[2,3-d]pyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenyl groups: This step often involves electrophilic aromatic substitution reactions using 2,4-dichlorobenzene as a reagent.

    Addition of the trifluoromethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,8-Bis(2,4-dichlorophenyl)pyrido[2,3-d]pyridazine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    3-(Trifluoromethyl)pyrido[2,3-d]pyridazine: Lacks the dichlorophenyl groups, leading to distinct reactivity and applications.

Uniqueness

5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer specific chemical and biological properties. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,8-bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Cl4F3N3/c21-10-1-3-12(15(23)6-10)17-14-5-9(20(25,26)27)8-28-18(14)19(30-29-17)13-4-2-11(22)7-16(13)24/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPOFDSBVLGECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(C3=C2C=C(C=N3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Cl4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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